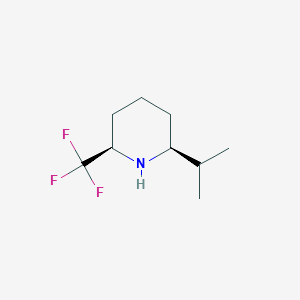

(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine

Description

(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine is a chiral piperidine derivative characterized by its stereochemical configuration at positions 2 (S) and 6 (R). The molecule features a propan-2-yl (isopropyl) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. These substituents confer unique electronic and steric properties: the trifluoromethyl group is strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen, while the bulky isopropyl group influences conformational flexibility and intermolecular interactions.

Properties

IUPAC Name |

(2S,6R)-2-propan-2-yl-6-(trifluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c1-6(2)7-4-3-5-8(13-7)9(10,11)12/h6-8,13H,3-5H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUAMDYNPNYGLQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCC[C@@H](N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the enantioselective total synthesis using starting materials such as (2R,6R)-1,6-dihydro-6-hydroxy-2-methyl-N-tosyl-pyridin-3(2H)-one . The reaction conditions typically involve the use of catalysts and reagents that facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, and other reactions that are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological targets.

Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Structural Analogues

Table 1: Key Structural and Stereochemical Comparisons

Substituent Effects on Properties

Electronic Effects: The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen compared to methyl or hydroxyl substituents (e.g., in dihydropinidine or the hydroxylated analog in ). This property may enhance metabolic stability in pharmaceutical contexts . Alkyl substituents (e.g., nonyl in guava leaf piperidines) increase hydrophobicity, whereas hydroxyl groups (as in ) improve solubility via hydrogen bonding .

This contrasts with smaller methyl groups in solenopsins or dihydropinidine . Piperidine rings generally adopt chair conformations, as observed in the hydroxylated analog (). The trifluoromethyl group may distort this conformation due to its size and electronegativity .

Biological Activity

(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the trifluoromethyl group and its stereochemistry, contribute to its interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a trifluoromethyl group at the 6-position and an isopropyl group at the 2-position, providing it with distinct physicochemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its chiral nature allows it to fit into specific binding sites, modulating receptor activity and influencing downstream signaling pathways.

- Receptor Interaction : The compound may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.

- Enzyme Modulation : It may also inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Biological Activity Summary

Research has demonstrated several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antidepressant Effects | Potential modulation of neurotransmitter systems linked to mood regulation. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines through receptor interaction. |

| Neuroprotective | Possible protective effects against neurodegeneration in models of CNS disorders. |

| Analgesic Properties | Reduction in pain perception through modulation of pain pathways. |

Case Study 1: Antidepressant Activity

A study explored the effects of this compound on animal models of depression. The compound was administered in varying doses, resulting in a significant reduction in depressive-like behaviors compared to control groups. This effect was associated with increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism involving monoamine modulation.

Case Study 2: Anti-inflammatory Effects

In vitro studies indicated that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

Case Study 3: Neuroprotection

Research conducted on neurodegenerative disease models showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The protective mechanism appears to involve the activation of survival signaling pathways.

Q & A

Q. What synthetic strategies are employed for the enantioselective synthesis of (2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine?

The synthesis typically involves stereocontrolled alkylation or fluorination steps. For example:

- Chiral induction : Bicyclic lactams derived from phenylglycinol can serve as intermediates for enantioselective alkylation. This approach uses trifluoroacetic acid (TFA) treatment and column chromatography to isolate stereoisomers (e.g., (3S,6R,8aS)-6-Ethyl-5-oxo-3-phenyl derivatives) .

- Trifluoromethyl introduction : Fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) may facilitate the addition of trifluoromethyl groups to pyridine or piperidine rings, as seen in analogous compounds .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Alkylation | TFA, CH₂Cl₂, 0°C → RT | 75–85% (HPLC ≥98%) |

| Fluorination | KF, DMSO, 80°C, 12h | 60–70% |

| Purification | Silica gel chromatography | Enantiomeric excess >99% |

Q. What analytical methods are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry. For instance, coupling constants (e.g., J = 6.5 Hz) distinguish axial/equatorial protons in piperidine rings .

- HPLC with Chiral Columns : Used to verify enantiomeric purity. Pharmacopeial standards (e.g., USP Risperidone RS) employ reversed-phase HPLC with UV detection (λ = 280 nm) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₆F₃N) and purity (>98%) .

Advanced Research Questions

Q. How does the stereochemical configuration (2S,6R) influence biological activity or intermolecular interactions?

The (2S,6R) configuration impacts:

- Receptor binding : Steric hindrance from the isopropyl and trifluoromethyl groups may alter affinity for targets like GABA receptors.

- Metabolic stability : Trifluoromethyl groups resist oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

- Crystallography : X-ray diffraction of related compounds (e.g., risperidone derivatives) shows that stereochemistry dictates hydrogen-bonding networks in crystal lattices .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine NMR, IR, and mass spectrometry. For example, ¹H NMR may show unexpected splitting due to diastereotopic protons, which can be clarified via NOESY (Nuclear Overhauser Effect Spectroscopy) .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies to cross-validate experimental data .

Case Study :

In the synthesis of (3S)-N-[(1R)-2-Hydroxyethyl-1-phenyl]-3-methyl-2-piperidone, discrepancies in melting points (observed vs. literature) were resolved by repeating elemental analysis and confirming solvent residues via TGA (thermogravimetric analysis) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the trifluoromethyl group .

- Safety protocols : Use fume hoods, nitrile gloves, and explosion-proof refrigerators. Spills should be neutralized with dry sand and disposed of as hazardous waste .

Methodological Considerations

Q. What strategies optimize yield in large-scale syntheses of this compound?

Q. How are impurities or by-products identified and quantified in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.